(2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid
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Overview
Description
(2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid is a complex organic compound It is characterized by the presence of a hydroxypyrrolidine ring and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid typically involves multiple steps. One common approach is the coupling of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid with (2S)-2-aminopropanoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is usually carried out in an organic solvent like DMF (dimethylformamide) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used under mild conditions.
Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, (2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid can be used to study enzyme-substrate interactions, particularly those involving hydroxyl and amino groups.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]butanoic acid
- (2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]pentanoic acid
Uniqueness
Compared to similar compounds, (2S)-2-[[(2S,4R)-4-Hydroxypyrrolidine-2-carbonyl]amino]propanoic acid has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the trifluoroacetic acid moiety enhances its stability and solubility, making it more suitable for certain applications.
Properties
IUPAC Name |
(2S)-2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4.C2HF3O2/c1-4(8(13)14)10-7(12)6-2-5(11)3-9-6;3-2(4,5)1(6)7/h4-6,9,11H,2-3H2,1H3,(H,10,12)(H,13,14);(H,6,7)/t4-,5+,6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWKYPHKAVDWKY-YAFCINRGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CC(CN1)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1C[C@H](CN1)O.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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